molecular formula C24H27Cl2N3O3 B10860459 [(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone

[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone

Cat. No.: B10860459
M. Wt: 476.4 g/mol
InChI Key: DONGAXKBPGSGCS-ZSTXGWIISA-N
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Description

BAY-173 is a chemical compound known for its role as a negative control in biochemical assays, particularly those involving the C-C motif chemokine receptor 1 (CCR1). This compound is structurally related to BAY-3153, a potent antagonist of CCR1, but BAY-173 exhibits significantly lower potency .

Preparation Methods

The synthesis of BAY-173 involves multiple steps, including the construction of its carbon framework and the introduction of functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of specific substituents under controlled reaction conditions.

Chemical Reactions Analysis

BAY-173 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BAY-173 is primarily used as a negative control in biochemical assays to study the activity of CCR1. It helps researchers understand the baseline activity of CCR1 without the influence of a potent antagonist like BAY-3153. This compound is valuable in various fields, including:

Mechanism of Action

BAY-173 exerts its effects by binding to CCR1, a receptor involved in the adhesion and migration of leukocytes. due to its low potency, BAY-173 does not significantly inhibit the activity of CCR1. Instead, it serves as a baseline control to compare the effects of more potent antagonists like BAY-3153. The molecular targets and pathways involved include the CCR1 receptor and associated signaling pathways .

Comparison with Similar Compounds

BAY-173 is compared with other similar compounds, such as:

    BAY-3153: A potent antagonist of CCR1 with significantly higher in vitro potency.

    BI 639667: Another chemical probe used in CCR1 assays.

BAY-173 is unique due to its role as a negative control, providing a baseline for comparison in biochemical assays. This makes it an essential tool in scientific research .

Properties

Molecular Formula

C24H27Cl2N3O3

Molecular Weight

476.4 g/mol

IUPAC Name

[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone

InChI

InChI=1S/C24H27Cl2N3O3/c25-17-3-1-16(2-4-17)10-28-20-11-27(12-21(28)15-32-14-20)24(31)23-9-22(30)13-29(23)19-7-5-18(26)6-8-19/h1-8,20-23,30H,9-15H2/t20?,21?,22-,23+/m0/s1

InChI Key

DONGAXKBPGSGCS-ZSTXGWIISA-N

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)O

Canonical SMILES

C1C(CN(C1C(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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